1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3S and a molecular weight of 279.24 g/mol This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a phenyl ring attached to a propan-2-one backbone
Preparation Methods
The synthesis of 1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often include the use of strong acids and oxidizing agents to facilitate the nitration process. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trifluoromethylthio group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a useful probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and binding affinity to target proteins. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(3-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one: Similar structure but lacks the sulfur atom.
1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one: Positional isomer with different substitution pattern on the phenyl ring.
These comparisons highlight the unique properties of this compound, such as its specific functional groups and their influence on its chemical behavior and applications.
Properties
Molecular Formula |
C10H8F3NO3S |
---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
1-[3-nitro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3NO3S/c1-6(15)2-7-3-8(14(16)17)5-9(4-7)18-10(11,12)13/h3-5H,2H2,1H3 |
InChI Key |
DRBHYBRJYBMKNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.